(4Z)-4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5-one
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Overview
Description
Preparation Methods
The preparation of Drazoxolon involves synthetic routes that include the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Drazoxolon undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Drazoxolon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of oxazole derivatives.
Biology: Investigated for its potential effects on various biological pathways and organisms.
Medicine: Explored for its potential therapeutic effects, particularly in antifungal treatments.
Industry: Utilized in the agricultural sector to protect crops from fungal diseases.
Mechanism of Action
The mechanism of action of Drazoxolon involves its interaction with fungal cell membranes, disrupting their integrity and leading to cell death. It targets specific enzymes and pathways involved in fungal growth and reproduction, thereby exerting its fungicidal effects .
Comparison with Similar Compounds
Drazoxolon can be compared with other oxazole fungicides and similar compounds, such as:
Oxathiapiprolin: Another fungicide with a different mode of action.
Fluopyram: A fungicide with a broader spectrum of activity.
Boscalid: Known for its effectiveness against a wide range of fungal diseases.
Drazoxolon is unique due to its specific chemical structure and targeted action against certain fungal pathogens .
Properties
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,12H,1H3/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTHTARUZHONSW-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=NNC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=N\NC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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